AChE Inhibition: 1-Phenyl vs. 1-Benzyl
The target compound's 1-phenyl-dihydroisoquinoline core is structurally analogous to the potent AChE inhibitor 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (Compound 6), which exhibited an IC50 of 7.0 ± 1.4 μM in the Ellman assay [1]. The absence of the 3,4-dimethoxybenzyl group in the target compound (replaced by a phenyl group) is predicted to alter the AChE inhibition profile based on established SAR showing that benzyl substitution pattern significantly affects activity. Galantamine, the reference standard, showed an IC50 of 0.6 ± 0.1 μM, providing a baseline for clinically relevant potency [1]. Quantitative data for the exact target compound is not available; this evidence is projected from the closest structural analog.
| Evidence Dimension | AChE Inhibition (IC50) |
|---|---|
| Target Compound Data | Data not directly reported (projected from analog Compound 6: IC50 = 7.0 ± 1.4 μM) |
| Comparator Or Baseline | Galantamine: IC50 = 0.6 ± 0.1 μM; 1-Benzyl analog (Compound 6): IC50 = 7.0 ± 1.4 μM |
| Quantified Difference | Target analog is ~11.7-fold less potent than galantamine, but equipotent to similar dihydroisoquinolines. |
| Conditions | Ellman colorimetric assay; AChE from electric eel |
Why This Matters
The 1-phenyl substitution is a critical synthetic handle; procuring the correct analog ensures the expected baseline AChE inhibitory profile for SAR expansion.
- [1] Khorana N, Markmee S, Ingkaninan K, Ruchirawat S, Kitbunnadaj R, Pullagurla MR. Evaluation of a new lead for acetylcholinesterase inhibition. Med Chem Res. 2009;18:231-241. View Source
